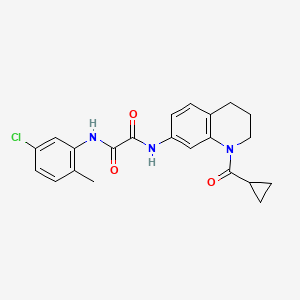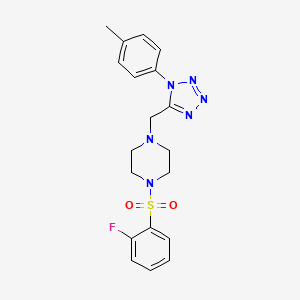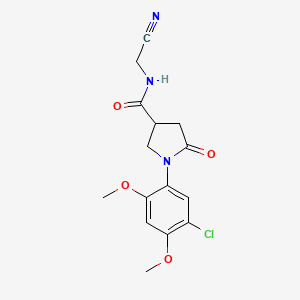
5-Amino-3-butil-1,2-oxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Aplicaciones Científicas De Investigación
3-Butyl-1,2-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Biological Studies: Investigated for its interactions with biological systems, including enzymes and receptors.
Mecanismo De Acción
The mode of action of oxazoles can involve various biochemical pathways and targets, depending on the specific compound and its substitutions . For example, some oxazoles have been found to inhibit certain enzymes, while others may interact with various receptors .
The pharmacokinetics of oxazoles, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound and its physicochemical properties .
The result of action of an oxazole compound at the molecular and cellular level can include changes in cell signaling, gene expression, and other cellular processes .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary depending on the specific compound. Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of an oxazole compound .
Análisis Bioquímico
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a β-hydroxy amide with a dehydrating agent such as Deoxo-Fluor® to form the oxazoline intermediate, which is then oxidized to the oxazole using manganese dioxide . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of 3-Butyl-1,2-oxazol-5-amine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, often requiring electron-donating groups.
Condensation: Formation of imines and subsequent cyclization to oxazoles.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, CuBr2/DBU.
Dehydrating Agents: Deoxo-Fluor®, Burgess’ reagent.
Condensation Reagents: Hydroxylamine, β-diketones.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the substitution pattern .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazoles: Similar five-membered rings with oxygen and nitrogen atoms at different positions.
Oxadiazoles: Contain two nitrogen atoms and one oxygen atom in the ring.
Oxazolines: Reduced form of oxazoles with a single bond between the nitrogen and carbon atoms.
Uniqueness
3-Butyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Propiedades
IUPAC Name |
3-butyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJWTTNPKXVXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)

![N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2470267.png)


![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2470270.png)


![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)


![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)

